molecular formula C5H8ClF2NO B13610048 N-(2,2-difluoropropyl)-N-methylcarbamoylchloride

N-(2,2-difluoropropyl)-N-methylcarbamoylchloride

Cat. No.: B13610048
M. Wt: 171.57 g/mol
InChI Key: SFSUBCXOJPWXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride: is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.6 g/mol. This compound has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of 2,2-difluoropropylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-difluoropropyl)-N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, and other non-polar solvents.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.

Major Products:

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential use in drug development due to its ability to introduce fluorine atoms into organic molecules, which can improve the pharmacokinetic properties of drugs.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of stable carbamate, urea, or thiocarbamate linkages. These reactions are facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • N-(2,2-difluoropropyl)-N-methylcarbamate
  • N-(2,2-difluoropropyl)-N-methylurea
  • N-(2,2-difluoropropyl)-N-methylthiocarbamate

Uniqueness: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable intermediate in the synthesis of various fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.57 g/mol

IUPAC Name

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C5H8ClF2NO/c1-5(7,8)3-9(2)4(6)10/h3H2,1-2H3

InChI Key

SFSUBCXOJPWXOB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)Cl)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.